molecular formula C8H8N2O B12851117 2,3-Dihydrocinnolin-4(1H)-one

2,3-Dihydrocinnolin-4(1H)-one

Cat. No.: B12851117
M. Wt: 148.16 g/mol
InChI Key: KUMJQIBRDFLQHM-UHFFFAOYSA-N
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Description

2,3-Dihydrocinnolin-4(1H)-one is an organic compound belonging to the cinnoline family. Cinnolines are heterocyclic aromatic organic compounds containing a benzene ring fused to a pyridazine ring. These compounds are of interest due to their potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Dihydrocinnolin-4(1H)-one can be achieved through various methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For example, the reaction of hydrazine derivatives with ortho-substituted aromatic aldehydes or ketones can lead to the formation of the cinnoline ring system.

Industrial Production Methods

Industrial production methods for this compound would typically involve optimizing the synthetic routes for large-scale production. This might include the use of continuous flow reactors, efficient catalysts, and environmentally friendly solvents to enhance yield and reduce waste.

Chemical Reactions Analysis

Types of Reactions

2,3-Dihydrocinnolin-4(1H)-one can undergo various chemical reactions, including:

    Oxidation: Conversion to more oxidized forms using oxidizing agents.

    Reduction: Reduction to dihydro or tetrahydro derivatives.

    Substitution: Electrophilic or nucleophilic substitution reactions on the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Reagents such as halogens, alkylating agents, or nitrating agents under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield cinnolinone derivatives, while reduction could produce dihydrocinnoline compounds.

Scientific Research Applications

2,3-Dihydrocinnolin-4(1H)-one has various applications in scientific research, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic applications.

    Industry: Utilized in the development of new materials or as intermediates in chemical synthesis.

Mechanism of Action

The mechanism of action of 2,3-Dihydrocinnolin-4(1H)-one would depend on its specific biological activity. Generally, it might interact with molecular targets such as enzymes, receptors, or DNA, leading to various biological effects. The exact pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    Cinnoline: The parent compound of the cinnoline family.

    Quinoline: Another heterocyclic aromatic compound with a nitrogen atom in the ring.

    Isoquinoline: Similar to quinoline but with a different arrangement of the nitrogen atom.

Uniqueness

2,3-Dihydrocinnolin-4(1H)-one is unique due to its specific substitution pattern and potential biological activities. Its dihydro form distinguishes it from other cinnoline derivatives, potentially leading to different chemical and biological properties.

Properties

Molecular Formula

C8H8N2O

Molecular Weight

148.16 g/mol

IUPAC Name

2,3-dihydro-1H-cinnolin-4-one

InChI

InChI=1S/C8H8N2O/c11-8-5-9-10-7-4-2-1-3-6(7)8/h1-4,9-10H,5H2

InChI Key

KUMJQIBRDFLQHM-UHFFFAOYSA-N

Canonical SMILES

C1C(=O)C2=CC=CC=C2NN1

Origin of Product

United States

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